molecular formula C13H17BO4 B8200220 Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B8200220
M. Wt: 248.08 g/mol
InChI Key: LOMGOLHZGKZTRH-UHFFFAOYSA-N
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Description

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organic compound with the molecular formula C13H17BO4. It is a benzoic acid derivative where the benzoate group is substituted with a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl moiety. This compound is known for its applications in organic synthesis, particularly in the formation of boronic esters, which are valuable intermediates in various chemical reactions .

Scientific Research Applications

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be synthesized through the reaction of benzoic acid derivatives with 5,5-dimethyl-1,3-dioxaborinane. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, alcohol derivatives, and various substituted benzoates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves its ability to form stable boronic esters. These esters can interact with various molecular targets, including enzymes and receptors, through boron-oxygen interactions. The compound can also participate in catalytic cycles, facilitating chemical transformations by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific boron-containing structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable boronic esters makes it particularly valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-6-4-10(5-7-11)12(15)16-3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMGOLHZGKZTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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